Structural Identity: InChIKey and SMILES Verification
The target compound is definitively identified by its InChIKey GVRMUXVTMXOBAY-UHFFFAOYSA-N and canonical SMILES OC1=CC=C(F)C=C1CNCC1C=CN=C1 . The positional isomer 4-Fluoro-2-(((pyridin-2-ylmethyl)amino)methyl)phenol possesses a different InChIKey (predicted to be distinct due to altered connectivity) and SMILES OC1=CC=C(F)C=C1CNCC1=NC=CC=C1 . This single-atom positional difference (4-pyridyl vs. 2-pyridyl) results in a vector shift for the hydrogen-bond acceptor pyridine nitrogen, which in structurally preorganized binding sites can lead to a complete loss or gain of target engagement. Ensuring procurement of the correct isomer via InChIKey check is a critical quality gate.
| Evidence Dimension | Chemical Structure (InChIKey and SMILES) |
|---|---|
| Target Compound Data | InChIKey: GVRMUXVTMXOBAY-UHFFFAOYSA-N; SMILES: OC1=CC=C(F)C=C1CNCC1C=CN=C1 |
| Comparator Or Baseline | 4-Fluoro-2-(((pyridin-2-ylmethyl)amino)methyl)phenol (positional isomer, SMILES: OC1=CC=C(F)C=C1CNCC1=NC=CC=C1; InChIKey: different) |
| Quantified Difference | Different InChIKey (binary true/false), distinct SMILES strings, different hydrogen-bond acceptor geometry (~120° vector difference in pyridine nitrogen orientation) |
| Conditions | Structural comparison based on canonical SMILES and InChIKey computation; no crystallographic data available for either compound. |
Why This Matters
Procuring the correct positional isomer is essential for experimental reproducibility: even a single atom shift in the pyridine nitrogen position can completely alter biological activity or synthetic intermediate reactivity.
